4-[5-Ethylsulfanyl-4-(4-methoxyphenyl)-1,2,4-triazol-3-yl]pyridine
Overview
Description
4-[5-Ethylsulfanyl-4-(4-methoxyphenyl)-1,2,4-triazol-3-yl]pyridine is a complex organic compound that belongs to the class of triazole derivatives. This compound is characterized by the presence of a triazole ring, a pyridine ring, and various substituents including an ethylsulfanyl group and a methoxyphenyl group. Triazole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[5-Ethylsulfanyl-4-(4-methoxyphenyl)-1,2,4-triazol-3-yl]pyridine typically involves multi-step organic reactions. One common method involves the cyclization of appropriate precursors to form the triazole ring, followed by the introduction of the pyridine ring and other substituents. The reaction conditions often include the use of catalysts, solvents, and specific temperature and pressure settings to optimize yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The use of high-throughput screening and optimization techniques ensures efficient production with minimal waste. Quality control measures, such as chromatography and spectroscopy, are employed to ensure the consistency and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
4-[5-Ethylsulfanyl-4-(4-methoxyphenyl)-1,2,4-triazol-3-yl]pyridine can undergo various chemical reactions, including:
Oxidation: The ethylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The triazole ring can be reduced under specific conditions.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the ethylsulfanyl group can yield sulfoxides or sulfones, while substitution of the methoxy group can introduce various functional groups.
Scientific Research Applications
4-[5-Ethylsulfanyl-4-(4-methoxyphenyl)-1,2,4-triazol-3-yl]pyridine has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications in treating various diseases.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-[5-Ethylsulfanyl-4-(4-methoxyphenyl)-1,2,4-triazol-3-yl]pyridine involves its interaction with specific molecular targets and pathways. The triazole ring can interact with enzymes and receptors, modulating their activity. The ethylsulfanyl and methoxyphenyl groups can enhance the compound’s binding affinity and specificity. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 4-[5-Methylsulfanyl-4-(4-methoxyphenyl)-1,2,4-triazol-3-yl]pyridine
- 4-[5-Ethylsulfanyl-4-(4-hydroxyphenyl)-1,2,4-triazol-3-yl]pyridine
- 4-[5-Ethylsulfanyl-4-(4-methoxyphenyl)-1,2,4-triazol-3-yl]benzene
Uniqueness
4-[5-Ethylsulfanyl-4-(4-methoxyphenyl)-1,2,4-triazol-3-yl]pyridine is unique due to its specific combination of functional groups and structural features. The presence of both the triazole and pyridine rings, along with the ethylsulfanyl and methoxyphenyl groups, provides a distinct set of chemical and biological properties that differentiate it from similar compounds.
Properties
IUPAC Name |
4-[5-ethylsulfanyl-4-(4-methoxyphenyl)-1,2,4-triazol-3-yl]pyridine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N4OS/c1-3-22-16-19-18-15(12-8-10-17-11-9-12)20(16)13-4-6-14(21-2)7-5-13/h4-11H,3H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DAXBPHPCVTTZKX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCSC1=NN=C(N1C2=CC=C(C=C2)OC)C3=CC=NC=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N4OS | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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